molecular formula C30H34O7 B11494572 4'A-[2,4-Bis(acetyloxy)phenyl]-1',2',3',4',4'A,9'A-hexahydrospiro[cyclohexane-1,9'-xanthen]-6'-YL acetate

4'A-[2,4-Bis(acetyloxy)phenyl]-1',2',3',4',4'A,9'A-hexahydrospiro[cyclohexane-1,9'-xanthen]-6'-YL acetate

Cat. No.: B11494572
M. Wt: 506.6 g/mol
InChI Key: CLDDIHBFHJXORA-UHFFFAOYSA-N
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Description

4’A-[2,4-Bis(acetyloxy)phenyl]-1’,2’,3’,4’,4’A,9’A-hexahydrospiro[cyclohexane-1,9’-xanthen]-6’-YL acetate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’A-[2,4-Bis(acetyloxy)phenyl]-1’,2’,3’,4’,4’A,9’A-hexahydrospiro[cyclohexane-1,9’-xanthen]-6’-YL acetate typically involves multi-step organic reactionsCommon reagents used in these steps include acetic anhydride and catalysts such as sulfuric acid or pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4’A-[2,4-Bis(acetyloxy)phenyl]-1’,2’,3’,4’,4’A,9’A-hexahydrospiro[cyclohexane-1,9’-xanthen]-6’-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4’A-[2,4-Bis(acetyloxy)phenyl]-1’,2’,3’,4’,4’A,9’A-hexahydrospiro[cyclohexane-1,9’-xanthen]-6’-YL acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’A-[2,4-Bis(acetyloxy)phenyl]-1’,2’,3’,4’,4’A,9’A-hexahydrospiro[cyclohexane-1,9’-xanthen]-6’-YL acetate involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The spirocyclic structure may also interact with specific proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4’A-[2,4-Bis(acetyloxy)phenyl]-1’,2’,3’,4’,4’A,9’A-hexahydrospiro[cyclohexane-1,9’-xanthen]-6’-YL acetate lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C30H34O7

Molecular Weight

506.6 g/mol

IUPAC Name

[10a-(2,4-diacetyloxyphenyl)spiro[6,7,8,8a-tetrahydro-5H-xanthene-9,1'-cyclohexane]-3-yl] acetate

InChI

InChI=1S/C30H34O7/c1-19(31)34-22-11-13-25(26(17-22)36-21(3)33)30-16-8-5-9-28(30)29(14-6-4-7-15-29)24-12-10-23(35-20(2)32)18-27(24)37-30/h10-13,17-18,28H,4-9,14-16H2,1-3H3

InChI Key

CLDDIHBFHJXORA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(CCCCC3)C4CCCCC4(O2)C5=C(C=C(C=C5)OC(=O)C)OC(=O)C

Origin of Product

United States

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